Product packaging for 1,9-Decadiyne(Cat. No.:CAS No. 1720-38-3)

1,9-Decadiyne

Cat. No.: B160743
CAS No.: 1720-38-3
M. Wt: 134.22 g/mol
InChI Key: ILVDYAGPHFWNQI-UHFFFAOYSA-N
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Description

Structure and Formula

1,9-Decadiyne possesses the molecular formula C₁₀H₁₄ and a molecular weight of 134.22 g/mol . fishersci.finist.govepa.gov Its structure consists of a ten-carbon chain with triple bonds located at the first and ninth carbon atoms, making it a terminal diyne. ontosight.ai The presence of these two terminal alkyne groups renders the molecule highly reactive. ontosight.ai The IUPAC name for this compound is deca-1,9-diyne. fishersci.finist.govepa.govthermofisher.com

Physical Properties

This compound is typically a clear, colorless to yellow liquid. thermofisher.com Key physical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₁₄ fishersci.finist.govepa.gov
Molecular Weight134.22 g/mol fishersci.finist.govepa.govthermofisher.com
Boiling Point169°C / 183.7 ± 23.0 °C at 760 mmHg chemsrc.com
Melting Point-35°C (approx.) ontosight.ai
Density0.75 g/mL at 25°C / 0.8±0.1 g/cm³ / 0.829 g/mL chemsrc.comstenutz.eu
Refractive Index1.432 / 1.459 / 1.4480-1.4530 @ 20°C thermofisher.comchemsrc.comstenutz.eu
LogP (predicted)3.81 / 3.37 chemsrc.com
Solubility in WaterInsoluble fishersci.fithermofisher.in

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and purity validation of this compound.

FT-IR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of alkyne stretches, typically observed around 2100 cm⁻¹.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Resolves terminal versus internal carbons, with sp-hybridized carbons showing chemical shifts in the range of δ 70–85 ppm.

HRMS (High-Resolution Mass Spectrometry): Validates molecular ion peaks (e.g., m/z 134.11 for C₁₀H₁₄).

GC (Gas Chromatography): Essential for purity assessment, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B160743 1,9-Decadiyne CAS No. 1720-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deca-1,9-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1-2H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVDYAGPHFWNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061913
Record name 1,9-Decadiyne
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Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1720-38-3
Record name 1,9-Decadiyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1720-38-3
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Record name 1,9-Decadiyne
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Record name 1,9-Decadiyne
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Record name 1,9-Decadiyne
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Record name Deca-1,9-diyne
Source European Chemicals Agency (ECHA)
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Record name 1,9-DECADIYNE
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Synthesis

1,9-Decadiyne can be synthesized through various methodologies, often involving alkyne coupling reactions.

Alkyne Coupling Reactions: Methods such as Cadiot-Chodkiewicz or Glaser-Hay coupling are commonly employed. Catalyst choice (e.g., Cu(I) or Pd-based), solvent polarity, and temperature significantly influence the yield and purity. For instance, Cu(I)-catalyzed reactions in tetrahydrofuran (B95107) (THF) at 60°C can yield over 80% purity.

Sonogashira Coupling: This reaction can be used for the homo-coupling of 1,8-diiodooctane (B1585395) with acetylene (B1199291) gas. An optimized protocol involves a catalyst system of Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) with a base like triethylamine (B128534) or piperidine (B6355638) in THF at 60°C for 12–24 hours, yielding 65–78%.

Acyclic Diene Metathesis (ADMET) Polymerization: While primarily a polymerization technique, ADMET can be used in the synthesis of conjugated diynes. Molybdenum- or ruthenium-based catalysts (e.g., Schrock or Grubbs catalysts) facilitate the metathesis of terminal alkynes. Reaction conditions typically involve temperatures of 60–100°C in toluene (B28343) or dichloromethane, with theoretical yields of 70–85%.

Dehydrobromination: Another synthetic route involves the reaction of 1,9-decadiene (B157367) with bromine, followed by dehydrobromination. ontosight.ai

Reaction Mechanisms and Pathways of 1,9 Decadiyne

Polymerization

1,9-Decadiyne serves as a monomer in the synthesis of poly(this compound) (PDD). nii.ac.jp This polymerization can be achieved through methods like acyclic diene metathesis (ADMET) polymerization, which utilizes molybdenum- or ruthenium-based catalysts. The resulting polymer, PDD, has shown potential for applications in nonlinear optics. nii.ac.jp Research has focused on optimizing polymerization conditions, such as temperature, to control the molar mass of the resulting poly(this compound). cdnsciencepub.com

Linker in Chemical Synthesis

This compound is employed as a linker to connect different molecular fragments.

Sonogashira Coupling Reactions: It can react with compounds like iodobenzene (B50100) to form bis-Sonogashira coupling products, effectively linking two phenyl groups with the decadiyne backbone. fishersci.fifishersci.cathermofisher.in

Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of more complex structures. For instance, it has been used in a one-step synthesis of a carbametacyclophane by reacting with diethyl acetylenedicarboxylate. fishersci.fifishersci.cathermofisher.in In another example, it was a starting material in a Diels-Alder reaction with a bis-tetraphenylcyclopentadienone to create a poly(phenylene alkylene) backbone. google.com

Dihydration: this compound can be dihydrated to yield 2,9-decanedione, demonstrating its utility in synthesizing diketones. fishersci.fifishersci.cathermofisher.in

Advanced Applications of 1,9 Decadiyne in Materials Science

Cyclization Reactions

The linear structure of 1,9-decadiyne allows it to participate in intramolecular cyclization reactions to form cyclic compounds. Research has shown that various diynes can undergo electrophilic cyclization using reagents like iodine, N-bromosuccinimide (NBS), and phenylselenyl chloride (PhSeCl). industrialchemicals.gov.au Additionally, cobaltocene (B1669278) catalysts can effect a cycloaddition copolymerization of diynes with nitriles to form poly(pyridine)s, although this compound itself was noted to be less effective in this specific reaction compared to longer-chain diynes. googleapis.com

Polymerization Reactions

As detailed in the applications section, the primary polymerization reactions involving this compound are ADMET, oxidative coupling, and thiol-yne photopolymerization, all of which leverage the reactivity of the terminal alkyne groups. Current time information in Bangalore, IN.wikipedia.orgrsc.org

Other Chemical Reactions

This compound undergoes a variety of other chemical transformations characteristic of terminal alkynes.

Sonogashira Coupling : This palladium-catalyzed cross-coupling reaction is a key transformation for this compound. Current time information in Bangalore, IN. It can react with aryl or vinyl halides, such as iodobenzene (B50100), to afford bis-Sonogashira coupling products. Current time information in Bangalore, IN.nih.gov This reaction is fundamental in synthesizing more complex structures from the simple diyne backbone. google.com

Oxidation : The triple bonds of this compound can be oxidized using common oxidizing agents like potassium permanganate (B83412) to form diketones. Current time information in Bangalore, IN.

Reduction : Catalytic hydrogenation of this compound, typically using a palladium catalyst, can reduce the triple bonds to form either alkenes or, upon complete reduction, the corresponding alkane. Current time information in Bangalore, IN.

Hydration : Dihydration of this compound has been shown to produce 2,9-decanedione in high yield. nih.gov

Spectroscopic and Computational Characterization of 1,9 Decadiyne and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are routinely employed for the structural elucidation and identification of 1,9-Decadiyne. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for purity validation and structural confirmation. Mass spectrometry (electron ionization) data and Infrared (IR) spectra for this compound are available in scientific databases. nist.govnist.gov

¹H NMR and ¹³C NMR for Structural Elucidation

Purity Assessment

Commercial samples of this compound are typically available with high purity, often reported as greater than 98% by Gas Chromatography (GC). sigmaaldrich.com Analytical assays, such as GC, confirm purity levels, with some specifications indicating ≥96.0%. thermofisher.com

Emerging Research Frontiers and Future Directions

Bioactive Derivatives and Drug Development

The derivatives of 1,9-Decadiyne are being investigated for their potential biological activities and applications in drug development . Research is ongoing to explore its use in the synthesis of pharmaceuticals . The presence of terminal alkyne groups allows for "click chemistry" reactions, which are highly efficient and selective, making them valuable in the synthesis of complex molecules relevant to drug discovery . While the search results broadly mention its use in natural product derivatization and enzyme activity studies, the broader field of bioactive compounds and natural products plays a key role in innovative drug discovery, with total synthesis providing candidates and analogues for drug development nih.gov.

Catalytic Applications Beyond Polymerization

Beyond its role in polymerization, this compound and its derivatives are being explored in other catalytic applications. Its triple bonds enable it to participate in various chemical reactions, including cross-coupling reactions and cycloadditions ontosight.ai. For instance, this compound can undergo substitution reactions like Sonogashira coupling, where it reacts with iodobenzene (B50100) to form bis-Sonogashira coupling products, typically catalyzed by palladium and copper . This highlights its utility as a reactant in specific catalytic cycles. Additionally, copper(I) catalysts selectively activate terminal alkynes for azide-alkyne cycloadditions, while palladium complexes facilitate Sonogashira couplings, with kinetic studies indicating faster copper-catalyzed azide-alkyne cycloaddition (CuAAC) rates compared to shorter diynes due to reduced steric hindrance .

Advanced Materials for Energy and Optoelectronics

This compound is employed in material science for the synthesis of polymers and nanostructures ontosight.ai. Its alkyne functionalities make it suitable for constructing advanced materials with tailored properties. For example, it can be used in Acyclic Diene Metathesis (ADMET) polymerization to synthesize conjugated diynes, which are precursors for various materials . This process, often facilitated by molybdenum- or ruthenium-based catalysts, allows for the formation of polymers with controlled sequences, which is crucial for engineering the thermal characteristics and other properties of materials for diverse applications researchgate.net. The compound has also been noted for its use in the production of specialty chemicals and materials, such as nonlinear optical waveguides . The ability to form multilayered thin film assemblies, as demonstrated with this compound, suggests its potential in fabricating advanced materials collectionscanada.gc.ca.

Sustainable Synthesis and Environmental Impact Reduction in this compound Production

The chemical industry is increasingly focused on sustainable synthesis methods to reduce environmental impact. For this compound production, this involves developing greener approaches. While specific details on the sustainable synthesis of this compound are limited in the provided results, the broader context of sustainable chemistry emphasizes minimizing hazardous materials, reducing waste generation, and improving resource utilization rsc.orgsynthiaonline.com. This includes exploring alternative, earth-abundant, and non-toxic metals as catalysts instead of traditional expensive and rare metals like palladium, which can reduce the environmental footprint of producing fine chemicals unibe.ch. The concept of a circular economy, where industrial waste is converted into valuable products, is also gaining traction, with computer-assisted design playing a role in identifying environmentally benign reaction pathways synthiaonline.com. For example, studies have shown that this compound can react smoothly in certain oxidative coupling reactions under conditions that align with green chemistry principles, such as visible light irradiation and the use of copper catalysts, with N₂ and water as the only by-products sci-hub.se.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound74400 nih.gov
1,5-Hexadiyne10471
1,6-Heptadiyne15309
1,7-Octadiyne74401
1,8-Nonadiyne15440
Iodobenzene7954
Palladium23927
Copper23978
Molybdenum23933
Ruthenium23940
Potassium Permanganate (B83412)24508
Osmium Tetroxide24040
Hydrogen Gas783
1,9-Decadiene (B157367)15439 nih.gov

Data Tables

Table 1: Comparative Analysis of this compound Synthesis Methods (Qualitative Assessment)

MethodYield (%) (Theoretical)Cost EstimateScalabilityEnvironmental Impact
ADMET Polymerization70–85HighModerateModerate
Sonogashira Coupling65–78ModerateHighLow
Oxidative Coupling60–70LowLowHigh (O₂ use)
Elimination55–65LowHighModerate
Note: This table is derived from qualitative assessments provided in the search results .

Table 2: Physical Properties of this compound

PropertyValueSource
Boiling Point169°C (at 25°C) / ~184°C ontosight.ai
Density0.75 g/mL at 25°C
Refractive Index1.432 / 1.4480-1.4530 @ 20°C thermofisher.com
LogP (octanol/water)3.81 (predicted)
Molecular Weight134.22 g/mol / 134.2182 ontosight.aithermofisher.comnist.gov
CAS Registry Number1720-38-3 nist.gov
Note: Where multiple values or ranges are given in the sources, they are presented as such.

Q & A

Q. How can researchers design controlled experiments to validate this compound’s role in inhibiting phenol hydroxylase activity?

  • Methodological Answer : Combine in vitro assays (purified enzyme + diyne) with in vivo knockouts (CRISPR/Cas9). Measure KiK_i via Lineweaver-Burk plots and validate with fluorescence polarization (binding affinity). Include positive/negative controls (e.g., DEB for competitive inhibition) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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